- Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structureJournal of Chemical Sciences (Berlin, 2022, 134(4),,
Cas no 95-69-2 (4-Chloro-2-methylaniline)
4-Chloro-2-methylaniline structure
4-Chloro-2-methylaniline Properties
Names and Identifiers
-
- 4-Chloro-2-methylaniline
- 4-Chloro-o-Toluidine
- fast red TR base
- 2-Amino-5-chlorotoluene
- 2-AMINO-5-CHLORTOLUENE
- 2-methyl-4-chloroaniline
- 1-AMINO-4-CHLORO-6-METHYLBENZENE
- 4-Chloro-6-methylaniline
- 4-CHLORO-O-METHYLANILINE
- 4-chloro-2-methylbenzenamine
- 1-amino-2-methyl-4-chlorobenzene
- 2-methyl-4-chloro-aniline
- 4-CHLOR-2-METHYLANILIN
- 5-chloro-2-amino-toluene
- BENZENAMINE,4-CHLORO-2-METHYL-
- Deval Red TR
- devalredk
- Fast Red TR
- fastredtr11
- Ipsilon
- N-(4-chloro-2-methylphenyl)picolinamide
- p-chloro-o-methylaniline
- RED TR BASE
- redbasentr
- 5-Chloro-2-aminotoluene
- azoene fast red tr base
- Benzenamine, 4-chloro-2-methyl-
- p-Chloro-o-toluidine
- Kambamine Red TR
- 4-Chloro-2-toluidine
- Deval Red K
- Red Base NTR
- Red Base Ciba IX
- Red Base Irga IX
- Kako Red TR Base
- Fast Red Base TR
- o-Toluidine, 4-chloro-
- Daito Red Base TR
- Fast Red Tr11
- Fast Red TRO Base
- Mitsui Red TR Base
- Fast Red 5CT Base
- 4-Chloro-2-methylbenzenamine (ACI)
- o-Toluidine, 4-chloro- (8CI)
- (4-Chloro-2-methylphenyl)amine
- 2-Methyl-4-chlorobenzenamine
- 3-Chloro-6-aminotoluene
- Fast Red TR-T Base
- NSC 4979
- Sanyo Fast Red TR Base
- 4-Chloro-2-methylaniline,98%
- +Expand
-
- MFCD00007842
- CXNVOWPRHWWCQR-UHFFFAOYSA-N
- 1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
- ClC1C=C(C)C(N)=CC=1
- 878505
Computed Properties
- 141.03500
- 1
- 1
- 0
- 141.035
- 9
- 94.9
- 0
- 0
- 0
- 0
- 0
- 1
- 1.9
- nothing
- 0
- 26
Experimental Properties
- 2.81180
- 26.02000
- n20/D 1.583(lit.)
- 241 °C(lit.)
- 24-27 °C (lit.)
- 0.0±0.5 mmHg at 25°C
- Fahrenheit: 255.2 ° f
Celsius: 124 ° c - 3596
- Flake crystalline to brown liquid.
- Not determined
- 1.19 g/mL at 25 °C(lit.)
4-Chloro-2-methylaniline Security Information
- GHS06 GHS08 GHS09
- XU5000000
- 3
- 6.1(b)
- S53-S45-S60-S61
- III
- R23/24/25; R45; R50/53; R68
- T N
- UN 2239 6.1/PG 3
- H301,H311,H331,H341,H350,H410
- P201,P261,P273,P280,P301+P310,P311
- dangerous
- Store at room temperature
- III
- 45-23/24/25-50/53-68
- Danger
- 6.1
- 8-10
4-Chloro-2-methylaniline Customs Data
- 2921430090
-
China Customs Code:
2921430090Overview:
2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union
Summary:
HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Chloro-2-methylaniline Price
4-Chloro-2-methylaniline Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: 2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol , Methanol ; 2 h, 2 MPa, 60 °C
Reference
- In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenesSustainable Chemistry and Pharmacy, 2022, 29,,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid , [(1,1-Dimethylethoxy)carbonyl]azanyl 4-methylbenzenesulfonate Solvents: 1,2-Dichloroethane ; 4 h, rt
Reference
- Metal-Free Direct Transformation of Aryl Boronic Acid to Primary AminesEuropean Journal of Organic Chemistry, 2022, 2022(27),,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Chlorosuccinimide , 2-Bromo-2,2-difluoroacetic acid Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Tetrahydrofuran ; 1 min, rt
Reference
- C-H chlorination of (hetero)anilines via photo/organo co-catalysisOrganic & Biomolecular Chemistry, 2022, 20(26), 5319-5324,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Cadmium iodide Solvents: Tetrahydrofuran ; 10 °C; 10 min, 10 °C; 10 °C → rt
1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
Reference
- Room-temperature copper-catalyzed electrophilic amination of arylcadmium iodides with ketoximesJournal of the Iranian Chemical Society, 2021, 18(11), 3119-3125,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- High yielding electrophilic amination with lower order and higher order organocuprates: Application of acetone O-(4-chlorophenylsulfonyl)oxime in the construction of the C-N bond at room temperatureSynthetic Communications, 2021, 51(14), 2077-2087,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] , (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ; 2 h, -45 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffoldsNature Chemistry, 2017, 9(7), 681-688,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Cupric chloride Catalysts: 2,6-Di-tert-butyl-4-methylphenol Solvents: Acetonitrile ; 2 h, rt
1.2 Reagents: Sodium borohydride ; 2 h, rt
1.3 Reagents: Water ; rt
1.2 Reagents: Sodium borohydride ; 2 h, rt
1.3 Reagents: Water ; rt
Reference
- Para-Selective Halogenation of Nitrosoarenes with Copper(II) HalidesOrganic Letters, 2015, 17(24), 6210-6213,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (starch-capped with nickel) , Nickel (starch-capped with iron oxide) Solvents: Water ; 50 min, rt
Reference
- Magnetically separable core-shell iron oxide@nickel nanoparticles as high-performance recyclable catalysts for chemoselective reduction of nitroaromaticsCatalysis Science & Technology, 2015, 5(1), 286-295,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: CuPd (graphene supported) Solvents: Ethanol , Water ; 10 min, 0 °C; 1.5 h, 50 °C
Reference
- PdCu nanoparticles supported on graphene: an efficient and recyclable catalyst for reduction of nitroarenesTetrahedron, 2014, 70(36), 6100-6105,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Hydrochloric acid , Stannous chloride Solvents: Ethanol
1.2 Reagents: Sulfuric acid , Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
1.2 Reagents: Sulfuric acid , Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
Reference
- Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activityPharma Chemica, 2014, 6(6), 411-417,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Chloramine-T Solvents: Ethanol , Water ; 35 °C
Reference
- Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol - water mixtures.IOSR Journal of Applied Chemistry, 2013, 4(1), 38-43,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Cesium carbonate , O-(2,4-Dinitrophenyl)hydroxylamine Solvents: Toluene ; 24 h, 25 °C
Reference
- Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional TheoryJournal of the American Chemical Society, 2012, 134(44), 18253-18256,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Cupric chloride Solvents: 1-Hexyl-3-methylimidazolium chloride ; 4 h, 40 °C
Reference
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquidsBeilstein Journal of Organic Chemistry, 2012, 8, 744-748,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Acetic anhydride Solvents: Water ; 10 °C; 0.5 h, 10 °C
1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C
1.3 Reagents: Iron , Hydrochloric acid Solvents: Water ; 10 min, rt; 10 min, rt
1.4 Reagents: Sodium carbonate ; pH 8 - 9
1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C
1.3 Reagents: Iron , Hydrochloric acid Solvents: Water ; 10 min, rt; 10 min, rt
1.4 Reagents: Sodium carbonate ; pH 8 - 9
Reference
- Synthesis of 6-chloro-3-aminotoluene-4-sulfonic acid by direct nitration of o-chlorotolueneHuaxue Yanjiu Yu Yingyong, 2011, 23(9), 1273-1274,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Hydrochloric acid , Nitric acid , Hydrogen peroxide Catalysts: Tungsten oxide (WO3) , Silica (propylamine-functionalized) Solvents: Acetonitrile , Water ; 4 h, pH 3, 298 K
Reference
- Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal OxidesCatalysis Letters, 2010, 137(3-4), 190-201,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Hydrochloric acid , Hydrogen peroxide Catalysts: Silica (organofunctionalized) Solvents: Acetonitrile , Water ; 4 h, pH 2.5, 298 K
Reference
- Functionalized SBA-15 and its Catalytic Applications in Selective Organic TransformationsCatalysis Surveys from Asia, 2008, 12(2), 114-130,
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: Dicobalt octacarbonyl Solvents: Water ; 4 h, rt
Reference
- Co2(CO)8 as novel and water-tolerant reagent for the conversion of azides to amines in aqueous mediaChemistry Letters, 2005, 34(3), 340-341,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Ammonium chloride Catalysts: Nickel Solvents: Water ; 2.1 h, rt → 90 °C; 90 °C → rt
1.2 Solvents: Ethyl acetate ; 30 min, rt
1.2 Solvents: Ethyl acetate ; 30 min, rt
Reference
- Nitroarene reduction using Raney nickel alloy with ammonium chloride in waterCanadian Journal of Chemistry, 2003, 81(3), 197-198,
Synthetic Circuit 21
Reaction Conditions
Reference
- Halide ion trapping of nitrenium ions formed in the Bamberger rearrangement of N-arylhydroxylamines. Lifetime of the parent phenylnitrenium ion in waterCanadian Journal of Chemistry, 1996, 74(7), 1321-1328,
Synthetic Circuit 22
Reaction Conditions
Reference
- Stereoselectivity in central analgesic action of tocainide and its analogsChirality, 1993, 5(3), 135-42,
Synthetic Circuit 23
Synthetic Circuit 24
Reaction Conditions
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Lithium aluminum hydride Catalysts: Palladium Solvents: Tetrahydrofuran
1.2 Reagents: Lithium aluminum hydride Catalysts: Palladium Solvents: Tetrahydrofuran
Reference
- One-pot chemoselective reductive alkylation of nitroarenes: a new general method of synthesis of alkylanilinesTetrahedron, 1987, 43(18), 4221-6,
Synthetic Circuit 25
Synthetic Circuit 26
Reaction Conditions
Reference
- A new approach to the synthesis of N-arylated aromatic amines - a novel carbazole synthesisJournal of the Chemical Society of Pakistan, 1981, 3(1), 31-3,
Synthetic Circuit 27
Reaction Conditions
Reference
- Azasulfonium salts. Intermediates in a general procedure for the alkylation of aromatic aminesJournal of the American Chemical Society, 1974, 96(17), 5487-95,
4-Chloro-2-methylaniline Raw materials
- o-Methylacetanilide
- (4-chloro-2-methylphenyl)boronic acid
- Magnesium(1+), bromo-
- 4-Chloro-2-methylphenylmagnesium bromide
- 5-Chloro-2-nitrotoluene
- N-(o-Tolyl)hydroxylamine
- 2-Nitrosotoluene
- Methylmagnesium Chloride (3M in THF)
- 1-azido-4-chloro-2-methylbenzene
4-Chloro-2-methylaniline Preparation Products
4-Chloro-2-methylaniline Suppliers
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4-Chloro-2-methylaniline Related Literature
-
1. 369. Decomposition reactions of the aromatic diazo-compounds. Part VIII. The diazocyanidesOliver Stephenson,William A. Waters J. Chem. Soc. 1939 1796
-
2. 165. Decomposition reactions of the aromatic diazo-compounds. Part IV. A new synthesis of aromatic antimony compoundsF. B. Makin,William A. Waters J. Chem. Soc. 1938 843
-
Xiaoshuang Zhao,Linzhen Liu,Na Li,Tingting Wang,Yuzhu Chai,Ziyue Yang,Jiannong Ye,Qingcui Chu,Li Chen New J. Chem. 2020 44 1028
-
4. Living in the salt-cocrystal continuum: indecisive organic complexes with thermochromic behaviourCharlotte L. Jones,Jonathan M. Skelton,Stephen C. Parker,Paul R. Raithby,Aron Walsh,Chick C. Wilson,Lynne H. Thomas CrystEngComm 2019 21 1626
-
5. 573. New NN′-disubstituted thioureas and ureas of biological interestNg. Ph. Buu-Ho?,Ng. D. Xuong,V. T. Suu J. Chem. Soc. 1958 2815
-
Qianqian Lu,Xinxin Xu,Lingling Guo,Shanshan Song,Liqiang Liu,Yingyue Zhu,Hua Kuang,Chuanlai Xu,Liguang Xu Analyst 2023 148 780
-
Arezoo Habibagahi,Nicholas Alderman,Cariton Kubwabo Anal. Methods 2020 12 4276
-
F. J. Stubbs,Cyril Hinshelwood J. Chem. Soc. 1949 S71
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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-69-2)4-Chloro-2-methylaniline
99%
200KG
discuss personally
Amadis Chemical Company Limited
(CAS:95-69-2)4-Chloro-2-methylaniline
99%
500g
271.0